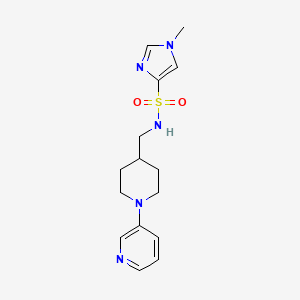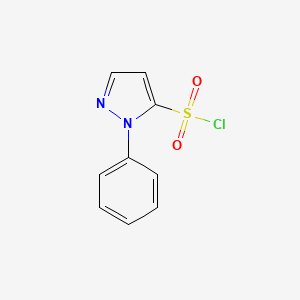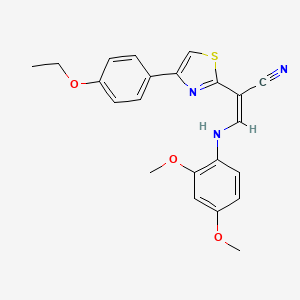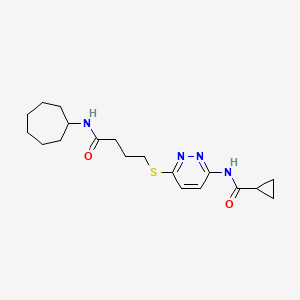
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with methyl, nitro, and trifluoromethyl groups. This compound is of interest due to its unique molecular structure, which imparts distinct chemical and physical properties. It is used in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole.
Benzylation: The nitropyrazole undergoes benzylation using cesium carbonate as a base, yielding regioselectively nitropyrazole.
Reduction: The nitropyrazole is then reduced using zinc under acidic conditions to obtain the aminopyrazole.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like zinc and acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Zinc and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 5-methyl-4-amino-3-(trifluoromethyl)-1H-pyrazol-1-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 5-carboxy-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine.
Applications De Recherche Scientifique
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Agricultural Chemistry: It is explored for its potential use in agrochemicals, such as herbicides and pesticides.
Material Science:
Mécanisme D'action
The mechanism of action of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, disrupting biological pathways essential for disease progression.
Agricultural Chemistry: It may interfere with essential biochemical pathways in pests, leading to their elimination.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the amine group.
4-nitro-3-(trifluoromethyl)aniline: Similar functional groups but different core structure.
Propriétés
IUPAC Name |
5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O2/c1-2-3(12(13)14)4(5(6,7)8)10-11(2)9/h9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAROBFFVFEZRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1N)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2416096.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)
![2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B2416099.png)
![1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2416100.png)

![5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2416102.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2416107.png)

![2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]indene-1,3-dione](/img/structure/B2416112.png)

![13-chloro-5-(2-pyrazol-1-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2416114.png)
![N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2416116.png)
